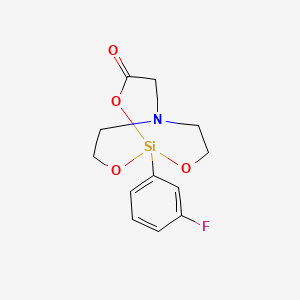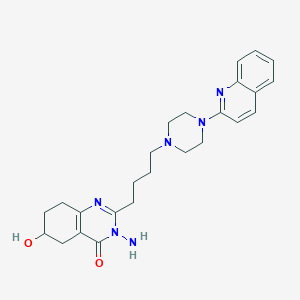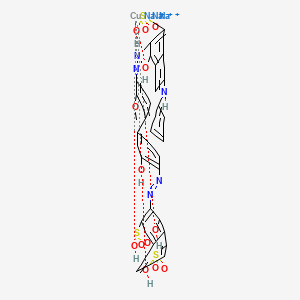
Acetic acid, (4-chloro-2-methylphenoxy)-, mixt. with (2,4-dichlorophenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (4-chloro-2-methylphenoxy)-, mixt. with (2,4-dichlorophenoxy)acetic acid is a combination of two phenoxy herbicides: (4-chloro-2-methylphenoxy)acetic acid and (2,4-dichlorophenoxy)acetic acid. These compounds are widely used in agriculture to control broadleaf weeds. They function by mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately the death of the target plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-2-methylphenoxy)acetic acid typically involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
For (2,4-dichlorophenoxy)acetic acid, the synthesis involves the reaction of 2,4-dichlorophenol with chloroacetic acid, also in the presence of a base like sodium hydroxide. This reaction is similarly conducted under reflux conditions .
Industrial Production Methods
Industrial production of these compounds follows the same synthetic routes but on a larger scale. The reactions are carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal yield and purity. The products are then purified through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Both (4-chloro-2-methylphenoxy)acetic acid and (2,4-dichlorophenoxy)acetic acid undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogen atoms in these compounds can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenoxyacetic acids.
Applications De Recherche Scientifique
Chemistry
These compounds are used as model systems to study the behavior of phenoxy herbicides and their interactions with various reagents and conditions .
Biology
In biological research, these compounds are used to study plant hormone pathways and their effects on plant growth and development .
Medicine
While not directly used in medicine, the study of these compounds contributes to understanding the mechanisms of action of similar compounds that may have medical applications .
Industry
In agriculture, these compounds are extensively used as herbicides to control broadleaf weeds in crops such as wheat and maize .
Mécanisme D'action
The mechanism of action of these compounds involves mimicking the plant hormone auxin. When applied to plants, they induce rapid, uncontrolled growth, leading to the death of the target plants. The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with similar properties.
Mecoprop: A methylated analog of (4-chloro-2-methylphenoxy)acetic acid.
Dichlorprop: A methylated analog of (2,4-dichlorophenoxy)acetic acid.
Uniqueness
The combination of (4-chloro-2-methylphenoxy)acetic acid and (2,4-dichlorophenoxy)acetic acid provides a broader spectrum of weed control compared to individual compounds. This mixture is particularly effective against a wide range of broadleaf weeds, making it a valuable tool in agricultural weed management .
Propriétés
Numéro CAS |
8070-15-3 |
|---|---|
Formule moléculaire |
C17H15Cl3O6 |
Poids moléculaire |
421.7 g/mol |
Nom IUPAC |
2-(4-chloro-2-methylphenoxy)acetic acid;2-(2,4-dichlorophenoxy)acetic acid |
InChI |
InChI=1S/C9H9ClO3.C8H6Cl2O3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h2-4H,5H2,1H3,(H,11,12);1-3H,4H2,(H,11,12) |
Clé InChI |
QQIBLGZGULJSSY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCC(=O)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[(3S,3aR,6S,6aS)-3-[methyl(4-phenylbutyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778429.png)
